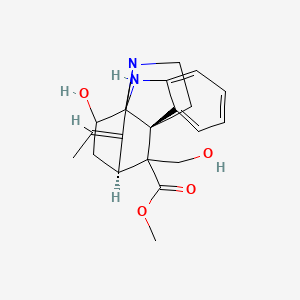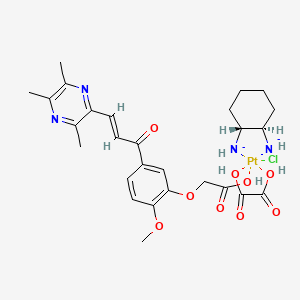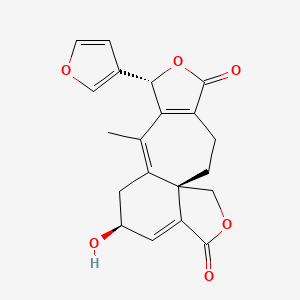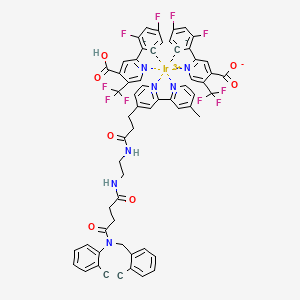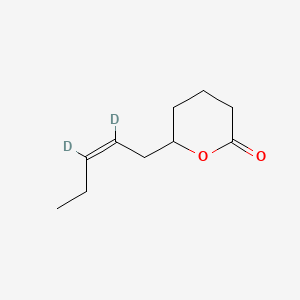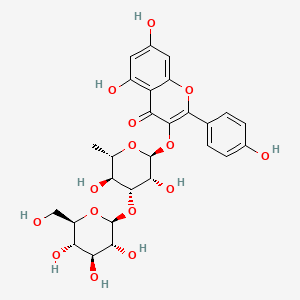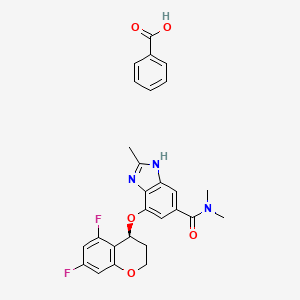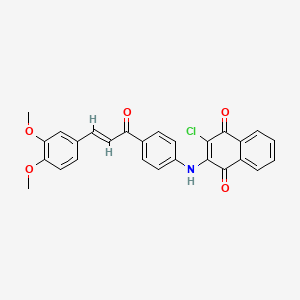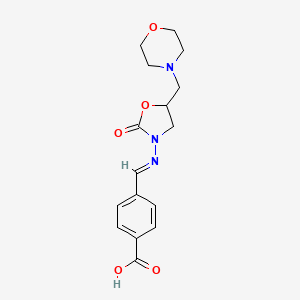
AMOZ-CHPh-4-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMOZ-CHPh-4-acid is a compound known for its role as an immunizing hapten against AMOZ. It can couple to bovine serum albumin for immunogens and to ovalbumin for coating antigens . This compound is primarily used in scientific research for the development of enzyme-linked immunosorbent assays to determine furaltadone metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMOZ-CHPh-4-acid involves the coupling of AMOZ with specific reagents under controlled conditions. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound is generally carried out through custom synthesis services provided by specialized chemical companies. These services ensure the compound is produced with high purity and in quantities suitable for research and development .
Chemical Reactions Analysis
Types of Reactions
AMOZ-CHPh-4-acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various derivatives of this compound .
Scientific Research Applications
AMOZ-CHPh-4-acid is widely used in scientific research, particularly in the following areas:
Chemistry: It is used to develop enzyme-linked immunosorbent assays for detecting furaltadone metabolites.
Biology: It serves as a hapten for immunological studies, helping to generate specific antibodies.
Medicine: It is used in the development of diagnostic tools for detecting antibiotic residues in food products.
Industry: It is employed in quality control processes to ensure food safety by detecting harmful residues.
Mechanism of Action
AMOZ-CHPh-4-acid exerts its effects by acting as a hapten, which means it can bind to proteins and elicit an immune response. This binding typically involves coupling to bovine serum albumin or ovalbumin, which then triggers the production of specific antibodies. These antibodies can be used in various assays to detect the presence of AMOZ or its metabolites .
Comparison with Similar Compounds
Similar Compounds
AMOZ-CHPh-4-O-C-acid: Another hapten used for similar immunological studies.
Furaltadone Metabolites: Compounds related to AMOZ that are also used in the development of diagnostic assays.
Uniqueness
AMOZ-CHPh-4-acid is unique due to its specific structure, which allows it to couple effectively with proteins and generate a strong immune response. This makes it particularly useful in the development of sensitive and specific diagnostic assays .
Properties
Molecular Formula |
C16H19N3O5 |
|---|---|
Molecular Weight |
333.34 g/mol |
IUPAC Name |
4-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]benzoic acid |
InChI |
InChI=1S/C16H19N3O5/c20-15(21)13-3-1-12(2-4-13)9-17-19-11-14(24-16(19)22)10-18-5-7-23-8-6-18/h1-4,9,14H,5-8,10-11H2,(H,20,21)/b17-9+ |
InChI Key |
PADQWFAKBQGAEQ-RQZCQDPDSA-N |
Isomeric SMILES |
C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



